N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that features an indole nucleus, a morpholine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The next step involves the introduction of the morpholine ring and the methoxyphenyl group. This can be achieved through nucleophilic substitution reactions, where the appropriate halogenated precursors are reacted with morpholine and 4-methoxyphenyl ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole nucleus, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitro compounds (e.g., HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives (e.g., alcohols, amines)
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes.
The morpholine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole nucleus but different functional groups.
The uniqueness of this compound lies in its combination of the indole nucleus, morpholine ring, and methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-19-8-6-18(7-9-19)10-11-26-25(31)24(30)21-16-28(22-5-3-2-4-20(21)22)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFYVJWVXNLOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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